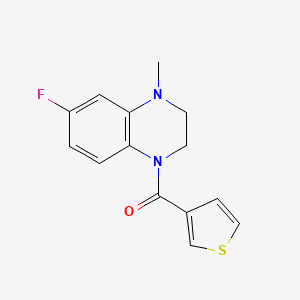
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone, also known as FMQ, is a synthetic compound that has gained attention for its potential use in scientific research. FMQ belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has also been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of different diseases and developing new therapies. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone. One area of interest is its potential as a therapeutic agent for different types of cancer. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit potent antitumor activity in animal models of cancer, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to possess potent anticonvulsant and analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
In conclusion, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone is a synthetic compound that has gained attention for its potential use in scientific research. It has a broad range of biological activities and has been found to exhibit potent antimicrobial, antitumor, and analgesic effects. While there are limitations to its use in lab experiments, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone remains a promising tool for investigating the mechanisms of different diseases and developing new therapies. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for different conditions.
Métodos De Síntesis
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-amino-4-methyl-6-fluoroquinoxaline with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. It has also been shown to possess potent analgesic effects in animal models. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone has been used in various scientific research studies to investigate its potential as a therapeutic agent for different diseases.
Propiedades
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-5-6-17(14(18)10-4-7-19-9-10)12-3-2-11(15)8-13(12)16/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGRNHPKHGQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)
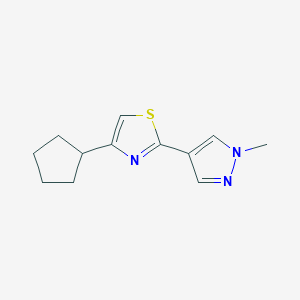

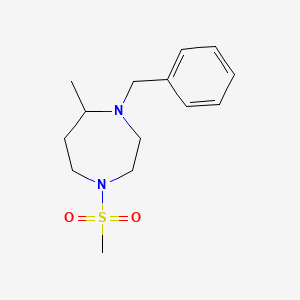
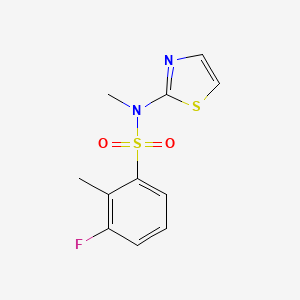
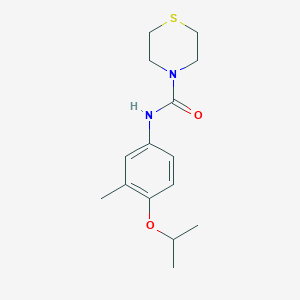
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)


